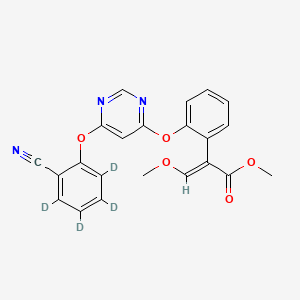

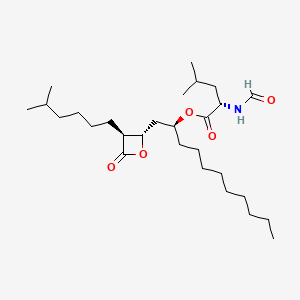

Azoxystrobin-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azoxystrobin-d4 is a deuterated analog of azoxystrobin, a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is primarily used as an analytical standard in various scientific studies to trace and quantify azoxystrobin residues in environmental and biological samples. The deuterium atoms in this compound replace hydrogen atoms, making it useful in isotope dilution mass spectrometry (IDMS) for accurate quantification.

作用機序

Target of Action

Azoxystrobin-d4, a methoxyacrylate analog and a strobilurin fungicide , primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

This compound inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol (Qo) oxidation site of complex III . This inhibition disrupts the electron transport chain, leading to a halt in ATP production and eventually causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria . By inhibiting this pathway, this compound prevents the production of ATP, an essential molecule for energy transfer within cells . This disruption can lead to a variety of downstream effects, including cell death .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the characteristics of the target organism .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the electron transport chain, this compound prevents fungi from producing the energy they need to grow and reproduce . This makes this compound an effective fungicide for protecting crops from fungal diseases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, soil characteristics and plant species can affect the uptake, accumulation, and translocation of this compound . Additionally, the compound’s degradation can be promoted by certain enzymes, potentially reducing its environmental impact .

生化学分析

Biochemical Properties

Azoxystrobin-d4, like its parent compound Azoxystrobin, interacts with various enzymes and proteins in biochemical reactions . It primarily targets the Cytochrome b-c1 complex in the mitochondrial respiratory chain of fungi . By inhibiting this enzyme complex, this compound disrupts ATP production, leading to the death of the fungus .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, in plant cells, it has been observed to be taken up and accumulated mainly in the roots, with limited upward translocation . In animal cells, studies have shown that Azoxystrobin can impair cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its binding interactions with the Cytochrome b-c1 complex, leading to the inhibition of this enzyme and disruption of ATP production . This results in the inhibition of fungal growth and eventually leads to the death of the fungus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that Azoxystrobin can be degraded over time, with significant biotic breakdown occurring within 21 days . Additionally, it has been observed that the effects of Azoxystrobin on non-target organisms, such as Collembola, can intensify over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the land snail, Theba pisana, showed that exposure to Azoxystrobin led to a reduction in animal food consumption and growth, and induced oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through hydrolysis followed by glucuronide conjugation . Additionally, it can also be hydroxylated at various positions, followed by glucuronide conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Azoxystrobin. It is primarily accumulated in the roots of plants and has limited upward translocation . The transport of this compound is believed to be dominated by passive transport and the apoplastic pathway .

Subcellular Localization

Given its similarity to Azoxystrobin, it is likely that it may also be localized in the mitochondria where it exerts its effects by inhibiting the Cytochrome b-c1 complex .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azoxystrobin-d4 involves the incorporation of deuterium atoms into the azoxystrobin molecule. One common method is the catalytic hydrogenation of azoxystrobin in the presence of deuterium gas. This process selectively replaces hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions typically include a deuterium gas atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient incorporation of deuterium atoms. The reaction is carefully monitored to achieve the desired level of deuteration. The final product is purified using techniques such as chromatography to obtain high-purity this compound suitable for analytical applications.

化学反応の分析

Types of Reactions

Azoxystrobin-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can replace functional groups in this compound with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in solvents like ethanol or tetrahydrofuran.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles. The conditions vary depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxides, while reduction can produce this compound alcohols or amines.

科学的研究の応用

Azoxystrobin-d4 is extensively used in scientific research for various applications:

Chemistry: It serves as an analytical standard in chromatography and mass spectrometry to quantify azoxystrobin residues in environmental samples.

Biology: Researchers use this compound to study the metabolism and degradation pathways of azoxystrobin in plants and microorganisms.

Medicine: It is employed in pharmacokinetic studies to trace the distribution and elimination of azoxystrobin in biological systems.

Industry: this compound is used in quality control processes to ensure the accuracy and precision of analytical methods for detecting azoxystrobin residues in agricultural products.

類似化合物との比較

Similar Compounds

Trifloxystrobin: Another strobilurin fungicide with a similar mode of action.

Pyraclostrobin: A strobilurin fungicide used to control a wide range of fungal diseases.

Fluoxastrobin: A systemic fungicide with broad-spectrum activity against fungal pathogens.

Uniqueness of Azoxystrobin-d4

This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for quantitative analysis. The presence of deuterium atoms allows for precise differentiation between this compound and non-labeled azoxystrobin in mass spectrometry, enhancing the accuracy of analytical measurements.

特性

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-IRBJAXQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)